

Troubleshooting uneven dyeing with C.I. Reactive Red 2 on cotton

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Compound of Interest

Compound Name: **C.I. Reactive red 2**

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Technical Support Center: C.I. Reactive Red 2 Dyeing on Cotton

This technical support center provides specialized troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing challenges related to uneven dyeing of cotton with **C.I. Reactive Red 2**.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that can lead to uneven dyeing results in a question-and-answer format.

Q1: My dyed cotton fabric is showing patches, streaks, or a cloudy appearance. What are the most likely causes?

Uneven dyeing, often described as patchiness or streakiness, is one of the most common defects in reactive dyeing. The root causes are typically related to improper preparation of the fabric or lack of control over the dyeing parameters.[\[1\]](#)

- **Inadequate Fabric Preparation:** This is the most frequent cause. If the cotton fabric is not thoroughly scoured and bleached, residual impurities like sizing agents, oils, waxes, or mineral deposits can act as a barrier, preventing uniform dye absorption.[\[1\]](#)[\[2\]](#)[\[3\]](#) An

absorbency test (drop test) should result in the water droplet being absorbed in less than 3 seconds to confirm readiness for dyeing.[2]

- Poor Liquor Circulation: If the dye liquor does not circulate uniformly through the fabric, some areas will receive more dye than others. This can be caused by overloading the dyeing machine, which restricts fabric movement, or by insufficient pump pressure.[1][3][4]
- Rapid Heating Rate: Reactive dye uptake increases sharply with temperature. A rapid heating rate can cause the dye to "rush" onto the fiber surface before it has a chance to migrate and level out, resulting in unlevel dyeing.[2] A controlled, gradual heating ramp (e.g., 1°C/min) is recommended, especially during the critical exhaustion phase.[2]
- Incorrect Addition of Chemicals: Adding salts or alkali too quickly or all at once can cause localized high concentrations, leading to rapid, uneven dye fixation.[5][6]

Q2: I'm seeing small, dark color spots on my fabric. What causes these and how can I prevent them?

Dye spots are typically caused by undissolved or agglomerated dye particles fixing onto the fabric surface.[2][3]

- Improper Dye Dissolution: The dye powder must be completely dissolved before being added to the main dyebath. It is best practice to paste the dye with a small amount of cold water first and then dissolve it with warm water, filtering the solution to remove any particulates.[2][4]
- Dye Agglomeration: Hard water, which contains high levels of calcium and magnesium ions, can cause dye molecules to clump together (agglomerate).[1][2] Using softened or deionized water is crucial. If water hardness is an issue, a sequestering agent should be used to chelate the metal ions and prevent them from interfering with the dye.[1][2][7]

Q3: What is the specific role of salt in the dyeing process, and how does its concentration affect levelness?

Salt (an electrolyte, such as sodium chloride or sodium sulfate) is essential for the exhaustion phase of reactive dyeing.[7] Cotton fibers and reactive dye molecules are both negatively charged (anionic) in water, which causes them to repel each other.[8][9] Salt neutralizes the

negative charge on the fiber surface, which reduces this repulsion and allows the dye molecules to approach and adsorb onto the fiber.[9][10]

The salt concentration must be optimized. While sufficient salt is needed to promote dye exhaustion, excessive amounts do not necessarily improve results and can contribute to environmental effluent issues.[11] Studies have shown that color strength increases with salt concentration up to an optimal point, after which it may decrease.[11] For level dyeing, it is critical to add the salt in portions or gradually over time to prevent an initial rapid strike of the dye.[5][12]

Q4: Why is alkali addition so critical, and what happens if the pH is wrong?

Alkali (such as soda ash/sodium carbonate) is the fixing agent in reactive dyeing. Its role is to raise the pH of the dye bath (typically to 10.5-11), which initiates the chemical reaction that forms a strong, permanent covalent bond between the reactive dye molecule and the hydroxyl groups of the cotton's cellulose fibers.[7][13][14]

- If pH is too low (insufficient alkali): The dye-fiber reaction will not occur efficiently, leading to poor dye fixation. This results in a pale shade and very poor wash fastness, as the unfixed dye will easily wash out.[1]
- If pH is too high (excessive alkali): The high concentration of hydroxide ions will accelerate the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber.[13][15] This hydrolyzed dye can no longer bond with the cotton, leading to a lower color yield and wasted dye.[13][14]

Q5: The final color is much lighter than expected, or the shade is dull. What went wrong?

Poor color yield or dull shades are typically linked to issues with the fixation process or water quality.[1]

- Insufficient Alkali or Incorrect pH: As detailed in Q4, if the pH is not within the optimal range (10.5-11), the dye will not fix properly to the fiber, resulting in a weak color.[1]
- Dye Hydrolysis: If the dye solution is prepared with alkali and left for too long before adding the fabric, or if the fixation time is unnecessarily prolonged at a high temperature, a significant portion of the dye may be deactivated through hydrolysis.[13][15]

- Water Hardness: Calcium and magnesium ions in hard water can interfere with the dye-fiber reaction, leading to duller shades.[\[1\]](#) The use of a sequestering agent is recommended in such cases.[\[1\]](#)
- Expired Dye: Dyes can lose their reactivity over time. Always ensure dyes are stored in cool, dry conditions and used before their expiration date.[\[1\]](#)

Q6: My fabric looks good after dyeing, but the color bleeds significantly during washing. How can I improve wash fastness?

Poor wash fastness is a clear indicator of the presence of unfixed or hydrolyzed dye on the fabric surface.[\[1\]](#)[\[2\]](#) This happens due to two main reasons:

- Incomplete Fixation: The dyeing parameters (pH, temperature, time) were not sufficient to ensure a strong covalent bond between the dye and the majority of the dye molecules that were exhausted onto the fiber.
- Inadequate Washing-Off: The post-dyeing washing process, often called "soaping," was not thorough enough. This step is critical to remove any unreacted (hydrolyzed) dye and loosely bound dye from the fabric surface.[\[2\]](#) For reactive dyes, this requires a vigorous wash with a soaping agent at a high temperature (near boiling, $>95^{\circ}\text{C}$) to be effective.[\[2\]](#) If this step is performed at a lower temperature or for too short a time, the hydrolyzed dye will remain and subsequently bleed during laundering.[\[2\]](#)

Data Presentation: Influence of Process Parameters

The following tables summarize the general effects of key variables on the dyeing of cotton with reactive dyes. Optimal values can vary based on the specific dye, equipment, and desired shade depth.

Table 1: Effect of Material-to-Liquor Ratio (M:L) on Dyeing Properties

Material-to-Liquor Ratio	Color Strength (K/S)	Exhaustion & Fixation	Wash & Rubbing Fastness	Light Fastness	General Recommendation
Low (e.g., 1:5 - 1:8)	Higher	Generally Higher[16]	Good	Better[16][17]	Efficient use of water and chemicals; may require good circulation to ensure levelness.[18]
High (e.g., 1:15 - 1:30)	Lower	Generally Lower	May be better due to lower initial dye adsorption[16][17]	Lower[16][17]	Requires more water, energy, and chemicals; may aid in levelness for difficult shades.[19]

Table 2: General Recipe Guide for Exhaust Dyeing (Hot Brand Reactive Dye)

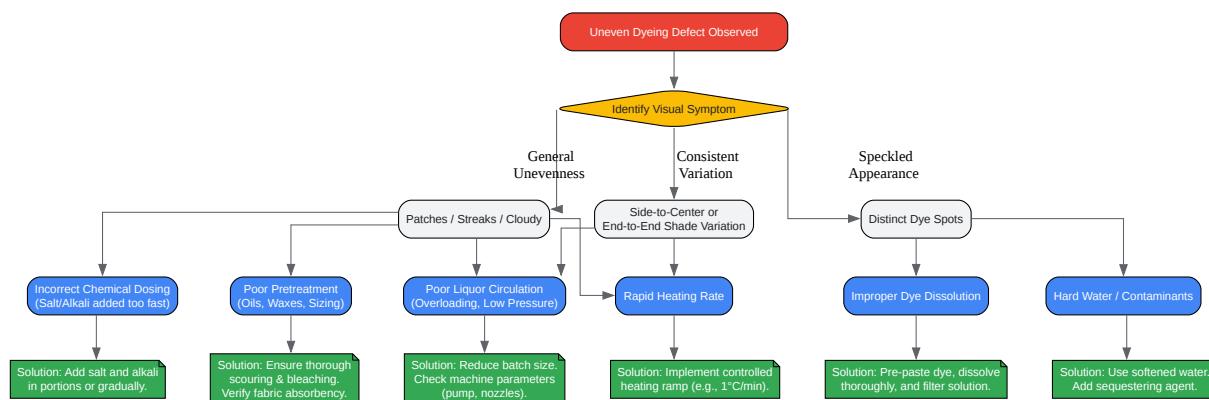
Component	Light Shade (~0.5%)	Medium Shade (~1.5%)	Dark Shade (~4.0%)
C.I. Reactive Red 2	0.5% (o.w.f)	1.5% (o.w.f)	4.0% (o.w.f)
Glauber's Salt (Anhydrous Na ₂ SO ₄)	20 - 30 g/L	40 - 50 g/L	60 - 80 g/L
Soda Ash (Na ₂ CO ₃)	5 - 10 g/L	10 - 15 g/L	15 - 20 g/L
Sequestering Agent	0.5 - 1.0 g/L	0.5 - 1.0 g/L	0.5 - 1.0 g/L
Levelling Agent	0.5 - 1.0 g/L	0.5 - 1.0 g/L	0.5 - 1.0 g/L

o.w.f = on the weight
of fabric

Visualized Guides and Protocols

Troubleshooting Logic for Uneven Dyeing

This diagram outlines a logical workflow for diagnosing the root cause of uneven dyeing defects.

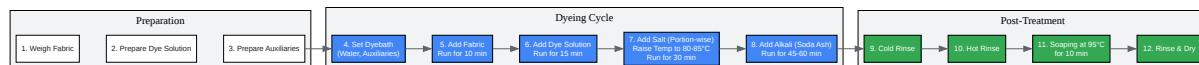


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Caption: Troubleshooting workflow for uneven dyeing defects.

Standard Experimental Workflow

This diagram illustrates a typical laboratory workflow for the exhaust dyeing of cotton with reactive dyes.

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Caption: Experimental workflow for reactive dyeing of cotton.

Detailed Experimental Protocol: Exhaust Dyeing

This protocol provides a detailed methodology for dyeing a 10g sample of pre-scoured and bleached cotton fabric with **C.I. Reactive Red 2** to a 2% shade.

1. Materials and Reagents:

- 10g scoured, bleached cotton fabric
- **C.I. Reactive Red 2** dye
- Anhydrous Sodium Sulfate (Glauber's Salt)
- Sodium Carbonate (Soda Ash)
- Sequestering Agent (e.g., EDTA)
- Levelling Agent
- Soaping Agent (non-ionic detergent)
- Deionized or softened water
- Laboratory dyeing apparatus (e.g., beaker dyeing machine)

2. Dye Bath Preparation (Material-to-Liquor Ratio 1:20):

- Total liquor volume: 10g fabric x 20 = 200 mL.

- Dye Stock Solution (1%): Dissolve 1g of **C.I. Reactive Red 2** in 100 mL of deionized water.
- Calculations for 2% shade:
 - Dye Required: $10\text{g} \times 2\% = 0.2\text{g}$. This corresponds to 20 mL of the 1% stock solution.
 - Sodium Sulfate (60 g/L): $60 \text{ g/L} \times 0.2 \text{ L} = 12.0\text{g}$.
 - Sodium Carbonate (20 g/L): $20 \text{ g/L} \times 0.2 \text{ L} = 4.0\text{g}$.
 - Sequestering Agent (1 g/L): $1 \text{ g/L} \times 0.2 \text{ L} = 0.2\text{g}$.
 - Levelling Agent (1 g/L): $1 \text{ g/L} \times 0.2 \text{ L} = 0.2\text{g}$.

3. Dyeing Procedure:

- Set the dyebath with 160 mL of water, the calculated sequestering agent (0.2g), and levelling agent (0.2g). Adjust pH to just below 7 if necessary.
- Introduce the wetted cotton sample into the bath at 50°C. Run for 5-10 minutes to ensure even wetting and temperature equilibrium.[20]
- Add the 20 mL of dye solution to the bath. Continue running for 10 minutes.[20]
- Begin raising the temperature towards 80-85°C over 30 minutes. During this time, add the 12.0g of sodium sulfate in three equal portions (e.g., at 5, 15, and 25 minutes).[20]
- Once the temperature reaches 85°C, run for an additional 20-30 minutes to ensure full exhaustion of the dye onto the fiber.[20]
- Add the 4.0g of pre-dissolved sodium carbonate to the dyebath gradually over 10 minutes to initiate fixation.[20]
- Maintain the temperature at 85°C and continue the dyeing for 45-60 minutes for fixation.[20]
- Cool the dyebath and drain.

4. Post-Dyeing Wash-Off:

- Rinse the dyed fabric thoroughly with cold water until the water runs clear.
- Perform a hot rinse at 70°C.
- Prepare a soaping bath with a non-ionic detergent (1-2 g/L) at a 1:20 liquor ratio. Treat the fabric in this bath at 95°C for 10-15 minutes to remove all unfixed and hydrolyzed dye.[\[2\]](#)
- Rinse the fabric again with hot water, followed by a final cold water rinse.
- Squeeze excess water from the sample and allow it to air dry.

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